
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is a chemical compound with the molecular formula C18H22O8S2. It is known for its unique structure, which includes two ethane-1,2-diylbis(oxy) groups connected to ethane-2,1-diyl groups, each bonded to a benzenesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The benzenesulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds.
Scientific Research Applications
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate include:
- Ethylene glycol bis(benzenesulfonate)
- Diethylene glycol bis(benzenesulfonate)
- Triethylene glycol bis(benzenesulfonate)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique chemical properties and reactivity. This makes it particularly useful in certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C18H22O8S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-[2-(benzenesulfonyloxy)ethoxy]ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C18H22O8S2/c19-27(20,17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-28(21,22)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
MWVDUSNLVFUQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


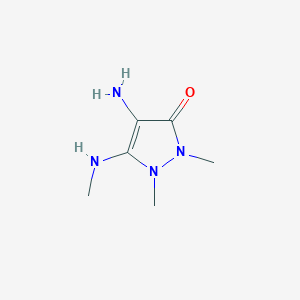
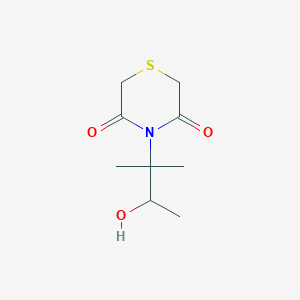
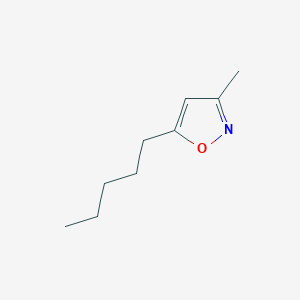
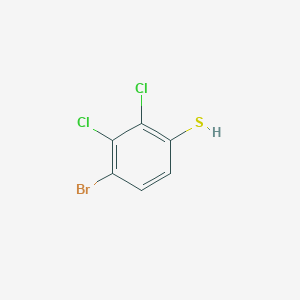
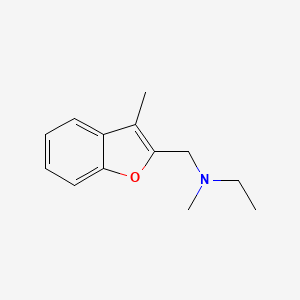
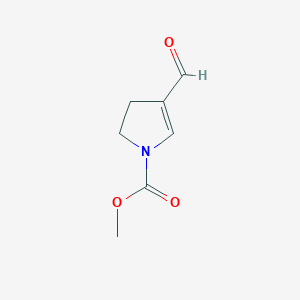


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

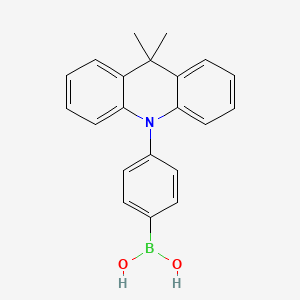
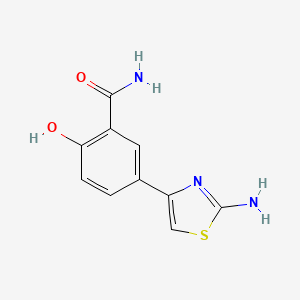
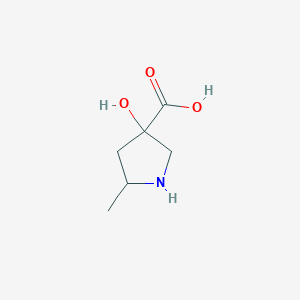
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
